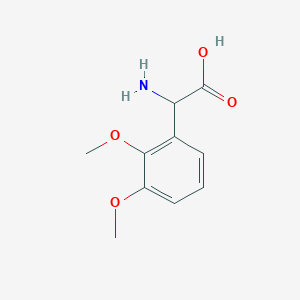

2-amino-2-(2,3-dimethoxyphenyl)acetic Acid

Description

Properties

IUPAC Name |

2-amino-2-(2,3-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-14-7-5-3-4-6(9(7)15-2)8(11)10(12)13/h3-5,8H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYWCOFVKFAKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407365 | |

| Record name | 2-amino-2-(2,3-dimethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116435-35-9 | |

| Record name | 2-amino-2-(2,3-dimethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Amino-2-(2,3-dimethoxyphenyl)acetic Acid

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 2-amino-2-(2,3-dimethoxyphenyl)acetic acid, a valuable non-canonical amino acid for pharmaceutical research and development. We will explore two primary synthetic routes: the classical Strecker synthesis for racemic products and the Bucherer-Bergs reaction, which also yields a racemic mixture but through a hydantoin intermediate. This document is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and expert commentary to ensure successful and reproducible synthesis.

Introduction: The Significance of Arylglycines

Non-natural α-amino acids are critical building blocks in modern medicinal chemistry. Their incorporation into peptide-based therapeutics can enhance proteolytic stability, modulate receptor affinity, and introduce novel pharmacological properties.[1] Among these, α-arylglycines are of particular interest. The target molecule of this guide, 2-amino-2-(2,3-dimethoxyphenyl)acetic acid, belongs to this class. The 2,3-dimethoxy substitution pattern on the phenyl ring offers unique electronic and steric properties that can be exploited in the design of novel bioactive compounds.

The primary challenge in synthesizing α-arylglycines lies in the construction of the quaternary α-carbon center. This guide details two effective and well-established multicomponent reactions that achieve this transformation starting from the readily available 2,3-dimethoxybenzaldehyde.

Strategic Overview: Racemic Routes to the Target Amino Acid

For initial screening and proof-of-concept studies, racemic synthesis offers a cost-effective and straightforward approach. The two methods detailed below, the Strecker synthesis and the Bucherer-Bergs reaction, are classic, reliable multicomponent reactions that are well-suited for this purpose.[2][3][4][5][6]

| Method | Starting Material | Key Intermediates | Final Product | Key Advantages |

| Strecker Synthesis | 2,3-Dimethoxybenzaldehyde | α-Aminonitrile | Racemic Amino Acid | Direct, one-pot formation of the aminonitrile. |

| Bucherer-Bergs Reaction | 2,3-Dimethoxybenzaldehyde | Hydantoin | Racemic Amino Acid | Stable, crystalline hydantoin intermediate. |

Method 1: The Strecker Synthesis

The Strecker synthesis is a cornerstone of amino acid preparation, involving a one-pot, three-component reaction between an aldehyde, ammonia, and cyanide.[2][4][7][8]

Principle and Mechanism

The reaction proceeds in two main stages. First is the formation of an α-aminonitrile from the starting aldehyde. 2,3-dimethoxybenzaldehyde is treated with a source of ammonia (e.g., ammonium chloride) to form an imine in situ. Subsequent nucleophilic attack by a cyanide ion (from KCN or NaCN) on the imine carbon generates the α-aminonitrile intermediate.[2][4][8] The second stage involves the vigorous acid-catalyzed hydrolysis of the nitrile functional group to a carboxylic acid, yielding the final α-amino acid product.[4][7][8]

Experimental Workflow: Strecker Synthesis

The following diagram illustrates the logical flow of the Strecker synthesis for the target molecule.

Caption: Workflow for the Strecker Synthesis.

Detailed Experimental Protocol

Part 1: Synthesis of 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2,3-dimethoxybenzaldehyde in 100 mL of methanol.

-

To this solution, add a solution of 4.0 g of potassium cyanide (KCN) in 20 mL of water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment.

-

Next, add a solution of 4.8 g of ammonium chloride (NH₄Cl) in 30 mL of water to the reaction mixture.

-

Seal the flask and stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 200 mL of ice-cold water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude α-aminonitrile, which can be used in the next step without further purification.

Part 2: Hydrolysis to 2-Amino-2-(2,3-dimethoxyphenyl)acetic Acid

-

Transfer the crude aminonitrile to a 250 mL round-bottom flask.

-

Add 100 mL of concentrated hydrochloric acid (HCl). Caution: Work in a fume hood.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

After cooling to room temperature, the solution is concentrated under reduced pressure.

-

The residue is then dissolved in a minimum amount of water and the pH is adjusted to the isoelectric point (typically pH 5-6) using a base like pyridine or by passing it through a neutral ion-exchange resin.

-

The precipitated amino acid is collected by vacuum filtration, washed with cold water and then ethanol, and dried under vacuum to yield the final product.

Method 2: The Bucherer-Bergs Reaction

An alternative route is the Bucherer-Bergs reaction, which produces a stable hydantoin intermediate that is subsequently hydrolyzed to the amino acid.[3][5][6][9] This can be advantageous for purification and storage.

Principle and Mechanism

This multicomponent reaction involves the condensation of an aldehyde with potassium cyanide (KCN) and ammonium carbonate.[5][6][9] The aldehyde first forms a cyanohydrin, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile, similar to the Strecker intermediate. This aminonitrile then reacts with carbon dioxide (also from the decomposition of ammonium carbonate) to undergo an intramolecular cyclization, ultimately forming a 5,5-disubstituted hydantoin.[3][9] This stable heterocyclic intermediate is then isolated and subsequently hydrolyzed under basic conditions to afford the desired amino acid.

Experimental Workflow: Bucherer-Bergs Reaction

The following diagram outlines the process flow for the Bucherer-Bergs synthesis.

Caption: Workflow for the Bucherer-Bergs Reaction.

Detailed Experimental Protocol

Part 1: Synthesis of 5-(2,3-Dimethoxyphenyl)hydantoin

-

In a pressure vessel or a sealed tube, combine 10.0 g of 2,3-dimethoxybenzaldehyde, 5.0 g of potassium cyanide (KCN), and 15.0 g of ammonium carbonate. Caution: Handle KCN in a fume hood with appropriate safety measures.

-

Add 100 mL of a 1:1 mixture of ethanol and water.

-

Seal the vessel and heat it in an oil bath at 60-70°C for 10-12 hours with stirring.

-

Cool the reaction mixture to room temperature. The hydantoin product often precipitates from the solution.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain the crude hydantoin. Recrystallization from ethanol/water may be performed if necessary.

Part 2: Hydrolysis to 2-Amino-2-(2,3-dimethoxyphenyl)acetic Acid

-

Place the isolated 5-(2,3-dimethoxyphenyl)hydantoin in a round-bottom flask.

-

Add a 10-20% aqueous solution of sodium hydroxide (NaOH) or barium hydroxide (Ba(OH)₂).

-

Heat the mixture to reflux for 12-24 hours, or until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and carefully acidify with concentrated HCl to the isoelectric point (pH 5-6).

-

The desired amino acid will precipitate out of the solution.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

Characterization and Quality Control

The identity and purity of the final product, 2-amino-2-(2,3-dimethoxyphenyl)acetic acid, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (amine, carboxylic acid).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion and Future Directions

This guide has detailed two reliable and scalable methods for the synthesis of racemic 2-amino-2-(2,3-dimethoxyphenyl)acetic acid. Both the Strecker and Bucherer-Bergs syntheses provide viable pathways using common laboratory reagents. For applications requiring stereochemical purity, these racemic mixtures can be resolved using chiral chromatography or diastereomeric salt formation. Future work should focus on developing a direct asymmetric synthesis, potentially using a chiral auxiliary or a catalytic asymmetric Strecker-type reaction, to provide enantiomerically pure forms of this valuable building block directly.[10][11][12]

References

- Asymmetric Synthesis of α-Aryl Quaternary Amino Acids Exploiting Unusual Urea Reactivity. (2020).

- Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. (2014). Organic Letters.

- Asymmetric Synthesis of α-Aryl Amino Acids; Aryne-Mediated Diastereoselective Arylation. (n.d.). Organic Letters - ACS Publications.

- Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. (2014). PubMed Central.

- α-Allyl-α-aryl α-Amino Esters in the Asymmetric Synthesis of Acyclic and Cyclic Amino Acid Derivatives by Alkene Metathesis. (n.d.). National Institutes of Health.

- Incorporation of 2-amino-2-(2-methoxyphenyl)acetic acid in Antimicrobial Peptide Synthesis. (n.d.). Benchchem.

- Bucherer-Bergs Reaction. (n.d.). Alfa Chemistry.

- Strecker Synthesis. (n.d.). Master Organic Chemistry.

- Bucherer–Bergs reaction. (n.d.). Wikipedia.

- Strecker Synthesis. (n.d.). NROChemistry.

- Strecker Synthesis. (n.d.). Organic Chemistry Portal.

- Strecker amino acid synthesis. (n.d.). Wikipedia.

- The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.

- Bucherer-Bergs Reaction. (n.d.). Cambridge University Press.

- Bucherer-Bergs Reaction. (n.d.). Organic Chemistry Portal.

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Bucherer-Bergs Reaction [organic-chemistry.org]

- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-2-(2,3-dimethoxyphenyl)acetic Acid

Introduction

2-amino-2-(2,3-dimethoxyphenyl)acetic acid is a substituted α-amino acid, a class of compounds of significant interest in medicinal chemistry and drug development. Its structure, featuring a phenylglycine core with two methoxy groups at the 2 and 3 positions of the phenyl ring, suggests potential applications as a building block in the synthesis of novel therapeutic agents. The physicochemical properties of this compound are fundamental to its handling, formulation, and biological activity.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-amino-2-(2,3-dimethoxyphenyl)acetic acid. It is intended for researchers, scientists, and drug development professionals. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from structurally related compounds to provide well-grounded predictions and details the established experimental protocols for its full characterization.

Chemical Identity and Predicted Physicochemical Properties

A solid understanding of the chemical identity and key physicochemical parameters is the foundation for any research and development involving a new chemical entity.

| Property | Value/Prediction | Source/Basis for Prediction |

| IUPAC Name | 2-amino-2-(2,3-dimethoxyphenyl)acetic acid | Nomenclature rules |

| CAS Number | 116435-35-9 | [1] |

| Molecular Formula | C₁₀H₁₃NO₄ | Based on structure |

| Molecular Weight | 211.21 g/mol | [2] |

| Appearance | Predicted to be a white to off-white solid | Analogy to similar amino acids |

| Melting Point | Predicted to be in the range of 200-250 °C, likely with decomposition. | Based on the melting point of (S)-2-Amino-2-(4-methoxyphenyl)acetic acid (248-249 °C)[3]. Amino acids often exhibit high melting points and decompose upon heating. |

| Boiling Point | Predicted to be >300 °C at 760 mmHg. | Based on the boiling point of (S)-2-Amino-2-(4-methoxyphenyl)acetic acid (339.5±37.0 °C)[3]. High boiling points are characteristic of amino acids due to strong intermolecular forces. |

| Solubility | Predicted to have limited to moderate solubility in neutral water, with increased solubility in acidic and basic aqueous solutions. Good solubility is expected in polar organic solvents like methanol and ethanol, moderate in less polar solvents like acetone, and poor in non-polar solvents like hydrocarbons. | Based on general solubility trends for amino acid derivatives[4]. The amino and carboxylic acid groups allow for salt formation at different pH values, enhancing aqueous solubility. The dimethoxyphenyl group contributes to solubility in organic solvents. |

| pKa | Predicted to have two pKa values: pKa₁ (carboxylic acid) in the range of 2-3 and pKa₂ (amino group) in the range of 9-10. | Based on typical pKa values for α-amino acids. |

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental methodologies for determining the key physicochemical properties of 2-amino-2-(2,3-dimethoxyphenyl)acetic acid. The causality behind experimental choices is explained to ensure a robust and self-validating approach.

Melting Point Determination

The melting point is a critical indicator of purity. For amino acids, which can decompose upon heating, a capillary melting point apparatus with a controlled heating rate is essential.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of 2-amino-2-(2,3-dimethoxyphenyl)acetic acid.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind the crystalline sample into a fine powder.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating and Observation: Heat the sample at a moderate rate initially. As the temperature approaches the predicted melting point, reduce the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Note any decomposition (e.g., color change, gas evolution).

Causality: A slow heating rate near the melting point is crucial for accurate determination, allowing the temperature of the sample and the thermometer to equilibrate. Observing for decomposition is important as it is a common characteristic of amino acids.

Solubility Profile Determination

Determining the solubility in various solvents is essential for formulation and for designing reaction conditions. A common and reliable method is the shake-flask method.

Workflow for Solubility Determination

Caption: Workflow for determining pKa values using potentiometric titration.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of 2-amino-2-(2,3-dimethoxyphenyl)acetic acid of known concentration in deionized water.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to protonate both functional groups fully. Then, titrate with a standardized solution of a strong base (e.g., NaOH), recording the pH after each incremental addition of the titrant.

-

Data Plotting: Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

pKa Determination: The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first pKa (for the carboxylic acid group) and the second pKa (for the amino group) can be determined from the two inflection points.

Causality: The titration curve reflects the changes in the protonation state of the amino and carboxylic acid groups. At the half-equivalence point, the concentrations of the protonated and deprotonated forms of a functional group are equal, and the pH is equal to the pKa.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 2-amino-2-(2,3-dimethoxyphenyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the chemical structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the α-proton, the methoxy protons, and the exchangeable protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the α-carbon, the aromatic carbons (with distinct shifts for the carbons bearing the methoxy groups and the aminoacetic acid moiety), and the methoxy carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch (carboxylic acid): A broad band around 2500-3300 cm⁻¹

-

N-H stretch (amino group): Bands in the region of 3000-3500 cm⁻¹

-

C=O stretch (carboxylic acid): A strong absorption around 1700-1750 cm⁻¹

-

C-O stretch (methoxy groups): Bands in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 212.08.

Conclusion

References

-

PubChem. (n.d.). 2-amino-2-(2,5-dimethoxyphenyl)acetic Acid. Retrieved from [Link]

-

2012 Book Archive. (n.d.). Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. Retrieved from [Link]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]

Sources

A Technical Guide to the NMR Data Interpretation of 2-Amino-2-(2,3-dimethoxyphenyl)acetic acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug discovery and development, the precise characterization of novel chemical entities is paramount. This guide offers an in-depth analysis of the NMR spectral data for 2-amino-2-(2,3-dimethoxyphenyl)acetic acid, a substituted α-amino acid. Understanding its spectral features is critical for confirming its identity, assessing purity, and elucidating its conformational properties.

This document will deconstruct the ¹H and ¹³C NMR spectra of the title compound, explaining the causal relationships between its structure and the observed spectral data. We will explore the electronic effects of the substituents on the aromatic ring, the diastereotopic nature of protons due to the chiral center, and provide a validated, step-by-step protocol for data acquisition.

Part 1: Structural and Electronic Fundamentals

The key to interpreting the NMR spectrum of 2-amino-2-(2,3-dimethoxyphenyl)acetic acid lies in understanding its molecular structure. The molecule possesses a chiral center at the α-carbon, which bears four different substituents: a hydrogen, an amino group, a carboxylic acid group, and a 2,3-dimethoxyphenyl group.

The aromatic ring's substitution pattern is crucial. It features two methoxy (-OCH₃) groups at positions 2 and 3. Methoxy groups are strong electron-donating groups (EDGs) through resonance and moderately electron-withdrawing through induction. Their net effect is to increase electron density on the aromatic ring, particularly at the ortho and para positions relative to them, which shields the attached protons and carbons, causing their NMR signals to shift to a lower chemical shift (upfield).[1]

Molecular Structure and Numbering Scheme

To facilitate a clear discussion, the following numbering scheme will be used throughout this guide.

Caption: Numbering scheme for 2-amino-2-(2,3-dimethoxyphenyl)acetic acid.

Part 2: Experimental Protocol for NMR Data Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data. The zwitterionic nature of amino acids and their limited solubility in common deuterated solvents like chloroform (CDCl₃) necessitate careful solvent selection.

Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. It effectively solubilizes the amino acid and, being aprotic, it slows down the exchange of the labile protons of the amino (-NH₂) and carboxylic acid (-COOH) groups, allowing for their observation in the ¹H NMR spectrum. The residual peak of DMSO-d₆ appears at ~2.50 ppm in ¹H NMR and ~39.52 ppm in ¹³C NMR.

Step-by-Step Protocol:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-amino-2-(2,3-dimethoxyphenyl)acetic acid directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆.

-

Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

-

Spectrometer Setup (400 MHz or higher recommended):

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution. A narrow, symmetrical solvent peak is indicative of good shimming.

-

-

¹H NMR Acquisition:

-

¹³C{¹H} NMR Acquisition:

Data Acquisition Workflow

Caption: Standard workflow for NMR sample preparation and data acquisition.

Part 3: Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity (splitting pattern). Protons in an aromatic ring typically resonate between 6.5 and 8.0 ppm.[2]

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale |

| COOH | 10.0 - 13.0 | Broad singlet | 1H | - | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |

| NH₂ | 3.0 - 5.0 | Broad singlet | 2H | - | Amine protons are also exchangeable and appear as a broad signal. The exact shift is highly dependent on concentration and temperature. |

| H4, H5, H6 | 6.8 - 7.2 | Multiplet | 3H | ortho ≈ 6-10 Hz | These aromatic protons will form a complex multiplet. The electron-donating methoxy groups shield these protons, shifting them upfield relative to benzene (7.3 ppm).[3] H-4 will likely be a triplet, coupled to H-5 and H-6 (ortho- and meta-coupling, respectively). H-6 will be a doublet of doublets, coupled to H-5 (ortho) and H-4 (meta). H-5 will be a triplet (or doublet of doublets), coupled to H-4 and H-6 (both ortho). |

| Hα | ~4.5 | Singlet | 1H | - | The α-proton is adjacent to three electron-withdrawing groups (phenyl, amino, carboxyl), which deshield it significantly. With no adjacent protons, it appears as a singlet. |

| OCH₃ (C2) | ~3.8 | Singlet | 3H | - | Methoxy protons are typically found around 3.8 ppm and appear as sharp singlets. |

| OCH₃ (C3) | ~3.7 | Singlet | 3H | - | The two methoxy groups are in slightly different chemical environments and may be resolved as two distinct singlets. |

Part 4: Interpretation of ¹³C NMR Spectrum

In proton-decoupled ¹³C NMR spectra, each unique carbon atom produces a single peak. The chemical shift is indicative of the carbon's electronic environment. Aromatic carbons typically resonate between 110-160 ppm.[3]

| Assignment | Predicted δ (ppm) | Rationale |

| COOH | 170 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield. |

| C2, C3 | 145 - 155 | These are quaternary carbons directly attached to the electron-donating oxygen atoms of the methoxy groups, causing them to be deshielded and appear downfield in the aromatic region. |

| C1 | ~130 | This is the ipso-carbon, attached to the α-carbon. Its shift is influenced by the amino acid substituent. |

| C4, C5, C6 | 110 - 125 | These aromatic carbons are shielded by the electron-donating methoxy groups, causing them to appear in the more upfield portion of the aromatic region.[4] |

| Cα | 55 - 65 | The α-carbon is attached to nitrogen, an electronegative atom, which deshields it. |

| OCH₃ (C2, C3) | ~56 | The carbons of the methoxy groups are shielded and typically appear around 56 ppm. They may be resolved as two separate signals. |

Part 5: Advanced NMR and Data Validation

To unequivocally confirm the assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

-

COSY: This experiment shows correlations between protons that are coupled to each other. For this molecule, it would confirm the coupling between the aromatic protons (H4, H5, H6).

-

HSQC: This experiment shows correlations between protons and the carbons they are directly attached to. It would definitively link the proton signals (Hα, H4, H5, H6, and OCH₃) to their corresponding carbon signals (Cα, C4, C5, C6, and OCH₃).

2D NMR Correlation Diagram

Caption: Key 2D NMR correlations for structural validation.

Conclusion

The NMR spectral interpretation of 2-amino-2-(2,3-dimethoxyphenyl)acetic acid is a logical process guided by fundamental principles of chemical structure and electron distribution. The characteristic signals for the amino acid backbone, the substituted aromatic ring, and the methoxy groups provide a unique fingerprint for this molecule. By employing a systematic approach that combines 1D and 2D NMR techniques with a sound experimental protocol, researchers can confidently verify the structure and purity of this compound, ensuring data integrity for applications in chemical synthesis and drug development.

References

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

JoVE. (2026, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Kricheldorf, H. R. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 12(7), 414-417. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

-

VIPEr. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Yuan, J., et al. (n.d.). Supporting Information. Retrieved from [Link]

Sources

crystal structure of 2-amino-2-(2,3-dimethoxyphenyl)acetic acid

An In-Depth Technical Guide to the Structural Elucidation of 2-amino-2-(2,3-dimethoxyphenyl)acetic Acid

This guide provides a comprehensive framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the novel compound 2-amino-2-(2,3-dimethoxyphenyl)acetic acid. As the crystal structure of this specific molecule has not been previously reported in publicly accessible databases, this document serves as an expert-led protocol for its determination, offering valuable insights for researchers, medicinal chemists, and professionals in drug development. The methodologies outlined herein are designed to be robust and self-validating, ensuring the generation of high-quality, publishable crystallographic data.

Introduction: The Imperative of Structural Verification

In the realm of pharmaceutical sciences and materials research, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration, or crystal structure, governs a compound's physicochemical properties, including its solubility, stability, melting point, and, critically for drug development, its interaction with biological targets. 2-amino-2-(2,3-dimethoxyphenyl)acetic acid, as a substituted phenylglycine derivative, belongs to a class of compounds with significant biological and chemical interest. Unambiguous determination of its solid-state structure via single-crystal X-ray diffraction is an essential step in its characterization, providing a foundational understanding for any future applications.

This guide presents a systematic approach, from chemical synthesis to final structural analysis, to elucidate the crystal structure of this novel compound. The protocols are grounded in established chemical principles and crystallographic best practices, providing not just a series of steps, but the scientific rationale behind them.

Part 1: Synthesis and Purification

A reliable supply of high-purity material is the non-negotiable starting point for successful crystallization. A plausible and efficient method for the synthesis of 2-amino-2-(2,3-dimethoxyphenyl)acetic acid is the Strecker amino acid synthesis.

Experimental Protocol: Strecker Synthesis

-

Step 1: Imine Formation.

-

In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde (1 equivalent) in methanol.

-

Add ammonium chloride (1.2 equivalents) followed by sodium cyanide (1.2 equivalents). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Step 2: Aminonitrile Formation.

-

The intermediate α-aminonitrile will form in the reaction mixture.

-

-

Step 3: Hydrolysis.

-

Once the formation of the aminonitrile is complete, add a solution of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours. This will hydrolyze the nitrile to a carboxylic acid and the imine to an amine.

-

-

Step 4: Isolation and Purification.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 5-6) using a base such as ammonium hydroxide. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

-

For final purification to obtain single-crystal quality material, recrystallization is necessary.[1][2] Dissolve the crude product in a minimal amount of hot water or a water/ethanol mixture and allow it to cool slowly to room temperature.[1]

-

-

Step 5: Characterization.

-

Confirm the identity and purity of the synthesized 2-amino-2-(2,3-dimethoxyphenyl)acetic acid using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity. A purity of >99% is highly desirable for crystallization.

-

-

Part 2: Methodologies for Single Crystal Growth

The growth of a high-quality single crystal is often the most challenging step in a crystallographic study.[3] It is an empirical process that requires screening of various conditions. For a small organic molecule like 2-amino-2-(2,3-dimethoxyphenyl)acetic acid, several techniques are highly effective.[4]

Core Principle: Supersaturation

Crystallization is achieved by slowly bringing a solution to a state of supersaturation, where the concentration of the solute exceeds its solubility limit, prompting the formation of a crystalline solid.[1] The key is to approach this point slowly to allow for the growth of a few large, well-ordered crystals rather than many small or amorphous particles.[5]

Experimental Protocol: Crystallization Screening

1. Solvent Selection: The choice of solvent is critical.[3] A good solvent will dissolve the compound when heated but result in lower solubility at room or lower temperatures.[1] A preliminary solubility test should be performed with a range of solvents.

| Solvent Class | Examples | Rationale |

| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | The amino acid nature of the target molecule suggests good solubility in protic solvents due to hydrogen bonding. |

| Aprotic Polar | Acetonitrile, Acetone, Ethyl Acetate | May provide a different solubility profile, useful for mixed-solvent systems. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Intermediate polarity solvents. |

| "Last Resort" | Dimethylformamide (DMF), Dimethylsulfoxide (DMSO) | Use with caution as high solubility can make crystallization difficult. Best used in vapor diffusion or layering methods.[3] |

2. Crystallization Techniques:

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation in a clean vial.

-

Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.

-

Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.[3][4]

-

-

Vapor Diffusion:

-

Dissolve the compound in a "good" solvent in which it is readily soluble.

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble, but which is miscible with the "good" solvent.

-

Over time, the vapor of the anti-solvent will diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[3][4]

-

-

Slow Cooling:

-

Create a saturated solution of the compound in a chosen solvent at an elevated temperature.

-

Ensure all solid is dissolved.[1]

-

Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

-

Once at room temperature, the solution can be moved to a refrigerator or freezer to maximize crystal yield.

-

Caption: Decision workflow for crystallization method selection.

Part 3: Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension, transparent, and with well-defined faces) is obtained, its structure can be determined.

Experimental Workflow

-

Crystal Mounting:

-

Under a microscope, select a high-quality crystal.

-

Mount the crystal on a cryo-loop using a cryoprotectant oil (e.g., Paratone-N).

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) on the diffractometer. This minimizes thermal motion of the atoms and reduces radiation damage.

-

-

Data Collection:

-

Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

-

Perform an initial unit cell determination. The diffractometer software will identify the preliminary lattice parameters and Bravais lattice.

-

Proceed with a full data collection strategy, which involves rotating the crystal in the X-ray beam and collecting diffraction data over a wide range of angles.

-

-

Structure Solution and Refinement:

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections (e.g., for Lorentz and polarization effects).

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

-

Structure Solution: The initial positions of the atoms are determined. For small molecules, "direct methods" are typically successful. This involves using statistical relationships between the phases of the reflections.[6]

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization algorithm. This process optimizes the atomic coordinates, displacement parameters (describing thermal motion), and other model parameters to achieve the best possible fit to the observed diffraction pattern. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints.

-

Caption: Workflow from single crystal to final structure determination.

Part 4: Analysis of the Crystal Structure

Upon successful refinement, a crystallographic information file (CIF) is generated. This file contains all the information about the crystal structure. The following is a guide to the key aspects to analyze.

Crystallographic Data Summary

This table should be completed with the results from the structure refinement.

| Parameter | Value (Example Placeholder) |

| Chemical Formula | C₁₀H₁₃NO₄ |

| Formula Weight | 211.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | a = 10.1, b = 5.2, c = 18.5 |

| α, β, γ (°) | α = 90, β = 95.5, γ = 90 |

| Volume (ų) | 965.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.45 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| Goodness-of-fit (S) | 1.05 |

Molecular Geometry

-

Bond Lengths and Angles: Compare the experimentally determined bond lengths and angles with standard values for similar chemical fragments. Significant deviations may indicate electronic or steric effects.

-

Torsion Angles: Analyze the torsion angles to determine the conformation of the molecule. Key torsions include those around the Cα-C(phenyl) bond and the Cα-C(carboxyl) bond, which define the overall shape of the molecule. The orientation of the two methoxy groups on the phenyl ring is also of significant interest.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is dictated by non-covalent interactions. For an amino acid, hydrogen bonding is expected to be the dominant interaction.

-

Hydrogen Bonding: Identify all potential hydrogen bond donors (N-H from the ammonium group, O-H from the carboxylic acid) and acceptors (O atoms from the carboxylate and methoxy groups). A detailed analysis of the hydrogen bonding network is crucial for understanding the crystal's stability. Amino acids typically exist as zwitterions in the solid state, forming strong N-H···O hydrogen bonds.

-

Other Interactions: Look for other weaker interactions, such as C-H···O contacts or π-π stacking if the phenyl rings of adjacent molecules are arranged favorably.

Caption: Key intermolecular interactions to analyze in the crystal packing.

Conclusion

This technical guide provides a comprehensive and authoritative roadmap for determining the crystal structure of the novel compound 2-amino-2-(2,3-dimethoxyphenyl)acetic acid. By following the detailed protocols for synthesis, purification, crystallization, and X-ray diffraction analysis, researchers can obtain a definitive three-dimensional structure. This structural information is invaluable, offering fundamental insights into the molecule's properties and providing a solid foundation for further research in drug design, materials science, and chemical synthesis.

References

-

Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. [Link]

-

Morelhão, S. L., Remédios, C. M. R., Calligaris, G. A., & Nisbet, G. (n.d.). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. National Center for Biotechnology Information. [Link]

-

Henderson, D. K., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839-1863. [Link]

-

Harris, K. (2015). Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. Cardiff University. [Link]

-

wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]

-

ANEC. (n.d.). History and Principle of X-ray Diffraction for Protein Structure Analysis. [Link]

-

University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]

-

Hamilton, R. H., Jr. (1942). X-ray diffraction studies in iodinated amino-acids and proteins. Biochemical Journal, 36(10-12), 825–828. [Link]

-

SOP: Crystallization. (n.d.). [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. science.uct.ac.za [science.uct.ac.za]

- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 6. anec.org [anec.org]

An In-Depth Technical Guide to the Solubility and Stability of 2-amino-2-(2,3-dimethoxyphenyl)acetic Acid

Authored by: A Senior Application Scientist

Introduction: 2-amino-2-(2,3-dimethoxyphenyl)acetic acid is a non-proteinogenic amino acid derivative with a unique structural motif that makes it a compound of interest in pharmaceutical research and development. Its potential applications, including as a building block in the synthesis of novel therapeutic agents, necessitate a thorough understanding of its fundamental physicochemical properties.[1] This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, offering both theoretical insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The presence of both an amino and a carboxylic acid group suggests amphoteric properties, with solubility being significantly influenced by pH.[2] The dimethoxyphenyl group, on the other hand, introduces a hydrophobic character that will affect its solubility in various organic solvents.[2] A precise understanding of these characteristics is paramount for formulation development, dosage form design, and the interpretation of biological assay results.[2]

I. Physicochemical Characterization

A foundational aspect of any drug development program is the comprehensive characterization of the active pharmaceutical ingredient's (API) physicochemical properties. These properties govern the compound's behavior from formulation to its interaction with biological systems.

A. Predicted Physicochemical Properties

While specific experimental data for 2-amino-2-(2,3-dimethoxyphenyl)acetic acid is not extensively available in public literature, we can infer its likely properties based on its structural analogues.

| Property | Predicted Value/Behavior | Rationale |

| Molecular Formula | C₁₀H₁₃NO₄ | Based on chemical structure. |

| Molecular Weight | 211.21 g/mol | Calculated from the molecular formula.[3] |

| Appearance | White to off-white solid | Typical for small organic molecules of this class.[4] |

| Aqueous Solubility | Limited to moderate in neutral water; expected to increase in acidic and basic conditions. | The presence of both a polar amino group and a carboxylic acid group suggests some aqueous solubility, while the dimethoxyphenyl group adds hydrophobicity.[2] Salt formation at acidic and basic pH will enhance solubility.[2] |

| Organic Solvent Solubility | Good solubility in polar organic solvents (e.g., methanol, ethanol); moderate in less polar solvents (e.g., acetone); poor in non-polar solvents (e.g., hydrocarbons). | Based on general trends for similar amino acid derivatives.[2] |

| pKa | Expected to have at least two pKa values. | One for the carboxylic acid group and one for the amino group, a characteristic of amino acids.[4] |

B. Experimental Workflow for Physicochemical Characterization

Caption: Experimental workflow for the physicochemical characterization of 2-amino-2-(2,3-dimethoxyphenyl)acetic acid.

II. Solubility Studies

A comprehensive understanding of a compound's solubility in various media is critical for developing viable formulations and ensuring adequate bioavailability.

A. pH-Dependent Aqueous Solubility

The amphoteric nature of 2-amino-2-(2,3-dimethoxyphenyl)acetic acid dictates that its aqueous solubility will be highly dependent on the pH of the solution. This is due to the ionization of the carboxylic acid and amino functional groups.

Experimental Protocol: Equilibrium Solubility Measurement

-

Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., phosphate, acetate, and borate buffers).

-

Sample Preparation: Add an excess amount of 2-amino-2-(2,3-dimethoxyphenyl)acetic acid to vials containing a known volume of each buffer.[2]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

B. Solubility in Organic Solvents and Biorelevant Media

Understanding the solubility in various organic solvents is crucial for process chemistry and the development of non-aqueous formulations. Solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)) provides insights into the compound's likely behavior in the gastrointestinal tract.

Experimental Protocol: Solvent Solubility Screening

-

Solvent Selection: Choose a range of solvents with varying polarities, including polar protic (e.g., methanol, ethanol), polar aprotic (e.g., acetonitrile, DMSO), and non-polar (e.g., hexane, toluene) solvents.

-

Equilibrium Solubility: Follow the same procedure as for pH-dependent aqueous solubility, using the selected organic solvents or biorelevant media instead of buffers.

III. Stability Studies

Assessing the chemical stability of a drug candidate is a non-negotiable aspect of drug development, as it informs storage conditions, shelf-life, and potential degradation pathways.

A. Solid-State Stability

Solid-state stability studies evaluate the impact of temperature, humidity, and light on the bulk drug substance.

Experimental Protocol: Forced Degradation in the Solid State

-

Sample Preparation: Place accurately weighed samples of 2-amino-2-(2,3-dimethoxyphenyl)acetic acid in appropriate containers.

-

Stress Conditions: Expose the samples to a range of stress conditions, including:

-

Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Humidity Stress: High humidity conditions (e.g., 75% RH, 90% RH) at a constant temperature.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Time Points: Pull samples at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

-

Analysis: Analyze the samples for purity and the formation of degradation products using a stability-indicating analytical method (typically HPLC).

B. Solution-State Stability

Solution-state stability is critical for the development of liquid formulations and for understanding the compound's behavior in biological fluids.

Experimental Protocol: Forced Degradation in Solution

-

Solution Preparation: Prepare solutions of 2-amino-2-(2,3-dimethoxyphenyl)acetic acid in various media, including:

-

Aqueous buffers at different pH values (e.g., acidic, neutral, basic).

-

Oxidative conditions (e.g., hydrogen peroxide solution).

-

-

Stress Conditions: Store the solutions at different temperatures (e.g., room temperature, elevated temperatures).

-

Time Points: Sample the solutions at various time intervals.

-

Analysis: Quantify the remaining parent compound and identify any major degradation products using techniques like HPLC-UV and LC-MS/MS.

Caption: A typical workflow for conducting stability studies on a new chemical entity.

IV. Analytical Methodologies

Robust and validated analytical methods are the cornerstone of accurate solubility and stability assessments.

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of small molecules and is suitable for routine analysis where high sensitivity is not required.[5]

Typical HPLC-UV Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)[5] |

| Mobile Phase A | 0.1% Formic acid in Water[5] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile[5] |

| Gradient | 5% B to 95% B over 15 minutes[5] |

| Flow Rate | 1.0 mL/min[5] |

| Detection Wavelength | To be determined by UV scan (typically around the λmax of the compound) |

| Injection Volume | 10 µL |

B. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for analyzing samples with complex matrices or when high sensitivity and selectivity are required, such as in the analysis of biological samples or for the identification of low-level degradation products.

Key Considerations for LC-MS/MS Method Development:

-

Ionization Source: Electrospray ionization (ESI) is typically suitable for polar molecules like amino acids.

-

Tuning: The mass spectrometer needs to be tuned to determine the optimal parameters for the parent ion and fragment ions of 2-amino-2-(2,3-dimethoxyphenyl)acetic acid.

-

Internal Standard: The use of a stable isotope-labeled internal standard is recommended for accurate quantification.[5]

V. Conclusion

A thorough investigation of the solubility and stability of 2-amino-2-(2,3-dimethoxyphenyl)acetic acid is a critical step in its journey from a promising chemical entity to a potential therapeutic agent. The experimental frameworks and analytical methodologies outlined in this guide provide a robust starting point for researchers in the pharmaceutical sciences. By systematically evaluating its physicochemical properties, drug developers can make informed decisions regarding formulation strategies, storage conditions, and the overall development pathway of this compound. The insights gained from these studies are invaluable for mitigating risks and ensuring the quality, safety, and efficacy of any resulting drug product.

References

- Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide. Benchchem.

- [{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid. VulcanChem.

- Application Notes and Protocols for the Quantification of 2-amino-2-(2-methoxyphenyl)acetic acid. Benchchem.

- 2-amino-2-(2-methoxyphenyl)acetic Acid. PubChem.

- 2-Amino-2-(2,3-dimethoxyphenyl)acetic acid. BLDpharm.

- A Technical Guide to the Physicochemical Properties of 2-amino-2-(2-methoxyphenyl)acetic acid. Benchchem.

- 2-amino-2-(2,5-dimethoxyphenyl)acetic Acid. PubChem.

- 2-Amino-2-(2-methoxyphenyl)acetic acid. MedChemExpress.

- 2-Amino-2-(3-methoxyphenyl)acetic acid. PubChem.

- [(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid. Santa Cruz Biotechnology.

- [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid. PubChem.

- 2-Amino-2-(3-hydroxy-4-methoxyphenyl)acetic acid. BLDpharm.

- (S)-2-Amino-2-(4-methoxyphenyl)acetic acid. Sigma-Aldrich.

- Application Notes and Protocols: 2-Amino-2-(2-methoxyphenyl)acetic Acid as a Precursor for Pharmaceutical Ingredients. Benchchem.

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.

- 2-amino-2-(4-chloro-2-methoxyphenyl)acetic acid. Sigma-Aldrich.

- 2-Amino-2-(3-chloro-4-methoxy-phenyl)acetic acid. SynHet.

- Application Notes and Protocols: Incorporation of 2-amino-2-(2-methoxyphenyl)acetic acid in Antimicrobial Peptide Synthesis. Benchchem.

Sources

An In-Depth Technical Guide to the Biological Activities of 2-Amino-2-(2,3-dimethoxyphenyl)acetic Acid Derivatives

Foreword: Charting the Therapeutic Landscape of Novel Amino Acid Scaffolds

To our fellow researchers, scientists, and pioneers in drug development, this document serves as a detailed exploration into the potential biological activities of a promising, yet under-investigated, class of compounds: 2-amino-2-(2,3-dimethoxyphenyl)acetic acid derivatives. While direct, extensive research on this specific scaffold is nascent, this guide synthesizes current knowledge from structurally analogous compounds, providing a predictive framework and a robust starting point for future investigation. The unique electronic and steric properties conferred by the 2,3-dimethoxy substitution on the phenyl ring suggest a rich, unexplored chemical space for therapeutic innovation. This guide is structured to provide not just a summary of findings, but a causal narrative that explains the "why" behind experimental designs and potential mechanisms of action, empowering you to embark on your own research endeavors with a solid, evidence-based foundation.

The Versatile Scaffold: An Introduction to 2-Amino-2-(2,3-dimethoxyphenyl)acetic Acid

The core structure, 2-amino-2-(2,3-dimethoxyphenyl)acetic acid, is a non-proteinogenic amino acid. Its defining features are a chiral center at the alpha-carbon and a phenyl ring substituted with two methoxy groups at the 2 and 3 positions. This substitution pattern is critical, as it influences the molecule's conformation, lipophilicity, and electronic distribution, which in turn dictates its interaction with biological targets. The presence of both an amino and a carboxylic acid group provides versatile handles for chemical modification, allowing for the creation of diverse libraries of amides, esters, and other derivatives. It is within this chemical diversity that the potential for a spectrum of biological activities lies.

Potential Anticancer Activity: A Look into Cytotoxicity and Mechanistic Pathways

The quest for novel anticancer agents has led to the exploration of various amino acid derivatives. While specific data on 2-amino-2-(2,3-dimethoxyphenyl)acetic acid derivatives is limited, related phenylacetamide and 2-aminothiazole derivatives have shown promising cytotoxic effects against various cancer cell lines.[1][2][3]

Postulated Mechanisms of Anticancer Action

Based on studies of similar compounds, several mechanisms could be at play. The 2,3-dimethoxy phenyl moiety may facilitate interactions with hydrophobic pockets in enzymes or receptors critical for cancer cell proliferation. Furthermore, derivatives of this scaffold could potentially:

-

Induce Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. Phenylacetamide derivatives have been shown to induce apoptosis in cancer cells.[1]

-

Inhibit Key Signaling Pathways: The Raf/MEK/ERK pathway is a critical signaling cascade that is often dysregulated in cancer. Certain 2-amino-4-phenylthiazole derivatives have been found to interfere with this pathway.[2]

Quantitative Data on Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the anticancer activity of representative, structurally related compounds.

| Compound Class | Cancer Cell Line | Activity Metric (IC50) | Reference |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | PC3 (prostate carcinoma) | 52 µM | [1] |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | MCF-7 (breast cancer) | 100 µM | [1] |

| N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide | HT29 (human colon cancer) | 6.31 µM | [2] |

| N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide | A549 (human lung epithelial) | 7.98 µM | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, PC3, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the 2-amino-2-(2,3-dimethoxyphenyl)acetic acid derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: Experimental Workflow for Anticancer Screening

Caption: Preclinical screening workflow for anticonvulsant activity.

Potential Antimicrobial Activity: Targeting Microbial Viability

The search for novel antimicrobial agents is of paramount importance in the face of growing antibiotic resistance. Amino acid derivatives, particularly amphiphilic structures, have demonstrated promising antimicrobial properties. [4]

Postulated Mechanisms of Antimicrobial Action

The antimicrobial activity of amino acid derivatives can be attributed to several mechanisms, including:

-

Membrane Disruption: Cationic amphiphilic derivatives can interact with the negatively charged components of bacterial membranes, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria, leading to membrane disruption and cell death. [4]* Inhibition of Essential Enzymes: The amino acid scaffold can act as a mimic of natural substrates, leading to the inhibition of essential microbial enzymes.

-

Interference with Biofilm Formation: Some derivatives may interfere with the ability of bacteria to form biofilms, which are a key factor in persistent infections.

Quantitative Data on Structurally Related Compounds

The following table provides examples of the antimicrobial activity of amino acid derivatives.

| Compound Class | Microorganism | Activity Metric (MIC) | Reference |

| N-benzoyl amino acid-sulfa drug conjugates | Staphylococcus aureus | Varies | [5] |

| N-benzoyl amino acid-sulfa drug conjugates | Aeromonas hydrophila | Varies | [5] |

| D- and unnatural amino acid substituted peptides | E. coli | Varies | [6] |

| D- and unnatural amino acid substituted peptides | S. aureus | Varies | [6] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

-

Prepare Bacterial Inoculum: Grow the bacterial strain (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard.

-

Prepare Compound Dilutions: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculate Plates: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Determine Minimum Bactericidal Concentration (MBC) (Optional): Plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Visualization: Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution assay.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between chemical structure and biological activity is crucial for optimizing lead compounds. For amino acid derivatives, key structural features that influence activity include:

-

Substituents on the Phenyl Ring: The nature (electron-donating or -withdrawing) and position of substituents on the phenyl ring can significantly impact activity. For instance, in some series of phenylacetamide derivatives, nitro groups (electron-withdrawing) have been associated with higher anticancer activity than methoxy groups (electron-donating). [1]* Modifications of the Amino and Carboxylic Acid Groups: Derivatization of the amino and carboxylic acid groups to form amides, esters, or to incorporate the scaffold into heterocyclic systems can modulate the compound's physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) and its interaction with biological targets.

-

Stereochemistry: The chirality at the alpha-carbon can be critical for biological activity, as stereoisomers can exhibit different affinities for chiral biological targets such as enzymes and receptors.

Conclusion and Future Directions

The 2-amino-2-(2,3-dimethoxyphenyl)acetic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data on its derivatives are scarce, the wealth of information on structurally related compounds strongly suggests potential for anticancer, anticonvulsant, and antimicrobial activities. Future research should focus on the systematic synthesis of a diverse library of these derivatives and their comprehensive biological evaluation using the protocols outlined in this guide. Elucidation of the precise mechanisms of action and detailed structure-activity relationship studies will be pivotal in advancing the most promising candidates towards clinical development. This guide serves as a foundational blueprint to inspire and direct these critical next steps in drug discovery.

References

-

Ghidini, E., Delcanale, M., De Fanti, R., Rizzi, A., Mazzuferi, M., Rodi, D., Simonato, M., Lipreri, M., Bassani, F., Battipaglia, L., Bergamaschi, M., & Villetti, G. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & Medicinal Chemistry, 14(7), 2219-2233. [Link]

-

Paruszewski, R., Słoczyńska, K., Giełdon, A., & Stables, J. P. (2002). Amino acid derivatives with anticonvulsant activity. Acta Poloniae Pharmaceutica, 59(4), 239-246. [Link]

- Cejas, L. (2023). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Journal of Organic and Inorganic Chemistry.

-

Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 11(4), 1037–1043. [Link]

- Li, Y., Zhang, Y., Wang, Y., Li, J., & Li, Y. (2018). Synthesis, Anticancer and Antibacterial Activities of Novel 2-Amino-4-phenylthiazole Derivatives Containing Amide Moiety. Letters in Drug Design & Discovery, 15(12), 1303-1313.

- BenchChem. (2025). In-Depth Technical Guide: Biological Activities of 2-Amino-2-(2-methoxyphenyl)

- Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2011). Synthesis, anticonvulsant and neurotoxicity evaluation of 5-substituted isatin-3-(N-substituted amino)semicarbazones. Acta Poloniae Pharmaceutica, 68(3), 363-369.

- Han, S. T., Qi, C., Zhang, Y. L., Wang, Y. T., Wang, X. L., & Shi, D. H. (2015). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. Russian Journal of Organic Chemistry, 51(5), 706-711.

- Rybka, S., Obniska, J., Rapacz, A., & Filipek, B. (2014). Synthesis and evaluation of anticonvulsant activity of 22 new derivatives of 3-methylpyrrolidine-2,5-dione and pyrrolidine-2,5-dione. Pharmacological Reports, 66(5), 849-856.

- BenchChem. (2025). Application Notes and Protocols: Incorporation of 2-amino-2-(2-methoxyphenyl)acetic acid in Antimicrobial Peptide Synthesis. BenchChem.

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Synthesis and in vitro anti-HIV-1 and anticancer activity of some new 2-amino-4-substituted-thiazole derivatives.

- Paruszewski, R., Rostafińska-Suchar, G., Strupińska, M., Winiecka, I., & Stables, J. P. (2000). Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3: Derivatives of Ala, Arg, Tzl, Gly and chi Abu. Pharmazie, 55(1), 27-30.

-

Slideshare. (2014). CNS- anticonvulsants or Antiepileptics. [Link]

-

Slideshare. (2015). SAR of Anticonvulsant Drugs. [Link]

-

Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 11(4), 1037–1043. [Link]

- Google Patents. (2006). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

-

Jeon, M. K., Kim, M. Y., Lee, S., Kim, Y. M., & Park, Y. K. (2014). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 19(4), 4380-4399. [Link]

-

ResearchGate. (2014). (PDF) Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. [Link]

-

Organic Syntheses. (n.d.). homoveratric acid. [Link]

- Tsvetanova, E., & Yotova, L. (2016). Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy, 51(3), 295-304.

-

Chemchart. (n.d.). 2-Amino-2-phenylacetic acid (69-91-0, 2835-06-5). [Link]

-

Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2010). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Acta Poloniae Pharmaceutica, 67(2), 115-126. [Link]

-

Romagnoli, R., Baraldi, P. G., Carrion, M. D., Lopez-Cara, C., Borea, P. A., & Preti, D. (2008). 2-amino and 2'-aminocombretastatin derivatives as potent antimitotic agents. Journal of Medicinal Chemistry, 51(5), 1251-1255. [Link]

Sources

- 1. Frontiers | Antimicrobial Peptide Analogs From Scorpions: Modifications and Structure-Activity [frontiersin.org]

- 2. Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide: Design, Recombinant Production, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. imedpub.com [imedpub.com]

- 6. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Therapeutic Potential of 2-amino-2-(2,3-dimethoxyphenyl)acetic Acid

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic applications of the novel, non-proteinogenic amino acid, 2-amino-2-(2,3-dimethoxyphenyl)acetic acid. Synthesizing data from structurally related compounds and established principles of medicinal chemistry, this document outlines plausible synthesis routes, potential mechanisms of action, and key therapeutic areas of interest including oncology, infectious diseases, and neurology. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and strategic insights for preclinical evaluation. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a robust framework for advancing research on this promising molecular scaffold.

Introduction: The Rationale for Investigating 2-amino-2-(2,3-dimethoxyphenyl)acetic Acid

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Non-natural amino acids represent a promising class of building blocks, offering unique structural motifs that can modulate the pharmacological properties of parent compounds. The subject of this guide, 2-amino-2-(2,3-dimethoxyphenyl)acetic acid, combines the functionalities of a phenylglycine scaffold with a 2,3-dimethoxy substitution pattern on the aromatic ring. This specific arrangement of methoxy groups is anticipated to confer distinct electronic and steric properties, influencing target binding, metabolic stability, and overall bioactivity.

The dimethoxyphenyl moiety is a recognized pharmacophore in numerous bioactive molecules, contributing to interactions with a range of biological targets. Its incorporation into an amino acid framework presents a compelling strategy for the development of novel therapeutics with potential applications across multiple disease areas. This guide will systematically explore these possibilities, providing a technical roadmap for researchers in the field.

Synthesis of 2-amino-2-(2,3-dimethoxyphenyl)acetic Acid: A Practical Approach

The synthesis of α-amino acids from aldehydes is a well-established field in organic chemistry. For the preparation of 2-amino-2-(2,3-dimethoxyphenyl)acetic acid, two classical methods, the Strecker synthesis and the Bucherer-Bergs reaction, are particularly relevant, starting from the commercially available 2,3-dimethoxybenzaldehyde.

Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Experimental Protocol: Strecker Synthesis of 2-amino-2-(2,3-dimethoxyphenyl)acetic Acid

Materials:

-

2,3-dimethoxybenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Concentrated hydrochloric acid (HCl)

-

Ammonium hydroxide (NH₄OH)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Formation of α-aminonitrile

-

In a well-ventilated fume hood, dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in methanol.

-

To this solution, add an aqueous solution of sodium cyanide (1.2 eq) dropwise at 0-5°C with vigorous stirring.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water and extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to the Amino Acid

-

To the crude α-aminonitrile, add 6M hydrochloric acid.

-

Heat the mixture to reflux for 6 hours.

-

Cool the reaction mixture to room temperature and carefully neutralize with ammonium hydroxide to precipitate the amino acid.

-

Collect the solid product by filtration and wash with cold water.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., water/ethanol) to obtain pure 2-amino-2-(2,3-dimethoxyphenyl)acetic acid.

Bucherer-Bergs Synthesis

This method involves the reaction of the starting aldehyde with potassium cyanide and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed to the amino acid.[1][2]

Experimental Protocol: Bucherer-Bergs Synthesis

Materials:

-

2,3-dimethoxybenzaldehyde

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Sodium hydroxide (NaOH)

Procedure:

Step 1: Hydantoin Formation

-

In a pressure vessel, combine 2,3-dimethoxybenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water.

-

Heat the mixture to 60-80°C for 12-18 hours.

-

Cool the reaction mixture to allow for the crystallization of the 5-(2,3-dimethoxyphenyl)hydantoin.

-

Filter the solid product and wash with cold water.

Step 2: Hydrolysis to the Amino Acid

-

Suspend the hydantoin intermediate in a 2M sodium hydroxide solution.

-

Heat the mixture under reflux for 12-24 hours until hydrolysis is complete.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the amino acid.

-

Filter, wash, and recrystallize the product as described in the Strecker synthesis protocol.

Caption: Overview of synthetic routes to the target compound.

Potential Therapeutic Applications and Mechanisms of Action